[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid
Overview
Description
[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid is a useful research compound. Its molecular formula is C11H8FNO2S and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that both thiazole and fluorophenyl moieties are found in many biologically active compounds . Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, fluorophenyl groups have been implicated in various biological activities .
Mode of Action
Compounds containing thiazole and fluorophenyl groups often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules, thereby exerting their biological effects.
Biochemical Pathways
Thiazole and fluorophenyl derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives have been shown to inhibit key enzymes in the synthesis of bacterial cell walls, thereby exerting antimicrobial effects .
Pharmacokinetics
Thiazole and fluorophenyl derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature . Metabolism often involves reactions such as hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These metabolic transformations can significantly impact the bioavailability and biological activity of the compound.
Result of Action
Thiazole and fluorophenyl derivatives have been associated with a wide range of biological effects, depending on their specific targets and modes of action . For instance, some thiazole derivatives have been shown to induce cell death in cancer cells, thereby exerting antitumor effects .
Action Environment
The action of [4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other substances (e.g., drugs, food components) can affect the metabolism and excretion of the compound, thereby influencing its bioavailability and biological effects .
Biochemical Analysis
Biochemical Properties
[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved. The compound’s interaction with proteins can also affect protein folding, stability, and function, which are crucial for maintaining cellular homeostasis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism. The compound’s role in metabolic pathways is crucial for understanding its impact on cellular function and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how the compound exerts its effects within cells and for developing targeted therapeutic strategies .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-9(5-10(14)15)16-6-13-11/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJNUEKWBXWZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.